2-Deoxy-2-fluoro-D-glucose-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-D-glucose-13C6 is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are labeled with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C6 typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of molecular fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Common Reagents and Conditions
Fluorinating Agents: Molecular fluorine, diethylaminosulfur trifluoride (DAST), and other fluorinating reagents are commonly used.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents can be employed.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-fluoro-D-glucose-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies of glucose metabolism and cellular uptake due to its structural similarity to glucose.
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C6 involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound in tissues can be visualized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C6 but without the carbon-13 labeling.
2-Deoxy-2-fluoro-D-glucose-18F: A radiolabeled version used in PET imaging with fluorine-18 isotope.
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This labeling allows for precise tracking and quantification in metabolic studies and enhances its utility in various research applications .
Eigenschaften
Molekularformel |
C6H11FO5 |
---|---|
Molekulargewicht |
188.10 g/mol |
IUPAC-Name |
3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
ZCXUVYAZINUVJD-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.